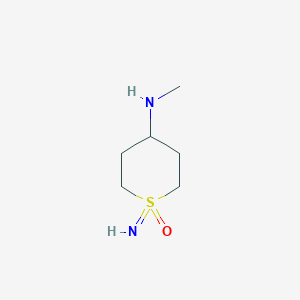
(1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cubane derivatives, such as 4-cyanocubanecarboxylic acid, often involves complex reactions that take advantage of the cubane's unique structure. A notable approach includes the use of crystal structures and packing techniques to understand and manipulate the cubane framework for synthesis, as demonstrated by Kuduva et al. (2001), who explored the crystal structures and packing of 4-cyanocubanecarboxylic acid and its derivatives, highlighting the significance of hydrogen bond patterns and shape factors in the synthesis process (Kuduva et al., 2001).
Molecular Structure Analysis
The molecular structure of cubane derivatives, including 4-cyanocubanecarboxylic acid, is characterized by its high strain and unique geometric configuration. The study by Kuduva et al. (2001) provides insights into the crystal structure, showing how the syn–anti carboxyl group catemer arrangement and type-II geometry of the cyano groups contribute to the molecule's distinct properties (Kuduva et al., 2001).
Chemical Reactions and Properties
Cubane-based compounds exhibit a range of chemical reactions due to their high strain and unique structure. The reactivity of these compounds can be manipulated for various applications, although specific reactions of (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid are not directly detailed in the available literature.
Physical Properties Analysis
The physical properties of cubane derivatives, such as melting points, solubility, and thermal stability, are influenced by their strained structure and unique chemical composition. Although specific data on (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid is not provided, studies on related compounds indicate that these properties are crucial for understanding and utilizing these molecules effectively.
Chemical Properties Analysis
The chemical properties of (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid, including its reactivity and stability, are defined by its cubane core and functional groups. The presence of the cyano and carboxylic acid groups on the cubane framework offers a platform for further chemical modifications and applications, as illustrated by the detailed structural analysis and synthesis pathways discussed by Kuduva et al. (2001) (Kuduva et al., 2001).
Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids Carboxylic acids, including the structure related to (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid, are important in biorenewable chemicals production. They serve as precursors for various industrial chemicals and have been produced using engineered microbes. However, their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields highlight the need for metabolic engineering strategies to improve microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).
Reactive Extraction of Carboxylic Acids The process of reactive extraction of carboxylic acids from aqueous solutions using organic compounds and supercritical fluids offers an environmentally friendly, efficient method for carboxylic acid separation. This is crucial for the purification and recovery of acids like (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid from industrial effluents, enhancing yield and process sustainability (Djas & Henczka, 2018).
Synthesis and Biological Activity of 1-indanones 1-indanones and their derivatives, which can be synthesized from carboxylic acids, possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The versatility of carboxylic acids in synthesizing compounds with significant therapeutic potential underscores the importance of research into specific carboxylic acids like (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid (Turek et al., 2017).
Antimicrobial and Cytotoxic Activity of Carboxylic Acids Natural carboxylic acids derived from plants, including those structurally similar to (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid, have shown significant antioxidant, antimicrobial, and cytotoxic activities. Understanding the structural impact on these activities can aid in the development of novel therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Liquid-Liquid Extraction of Carboxylic Acids Advancements in solvent technology for the liquid-liquid extraction of carboxylic acids offer improved efficiency and environmental sustainability. This research supports the development of more effective separation processes for compounds like (1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid, crucial for industrial applications (Sprakel & Schuur, 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-cyanocubane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXCZZGKJNAFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C12C3C4C1C5C2C3C45C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,2R,3r,8S)-4-cyanocubane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2490867.png)
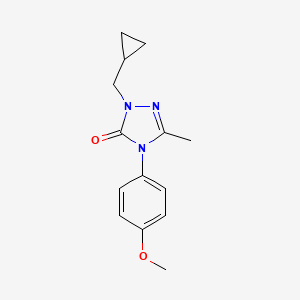
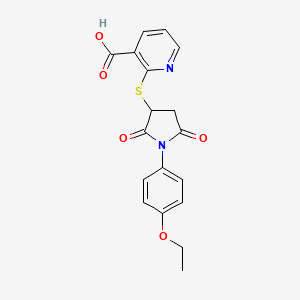
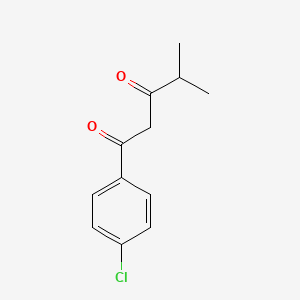
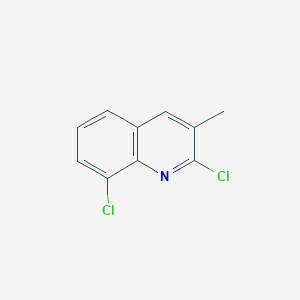
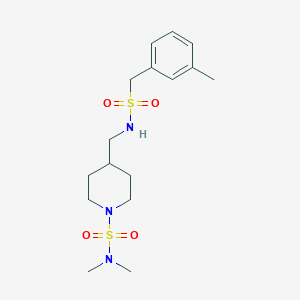
![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2490879.png)
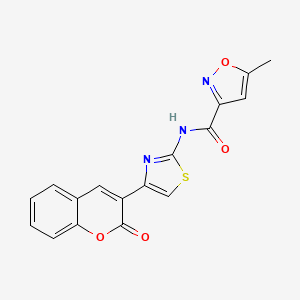

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)
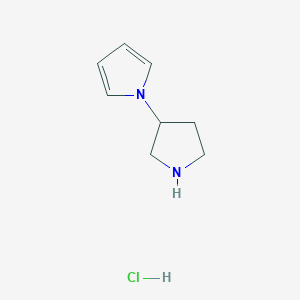
![1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)
